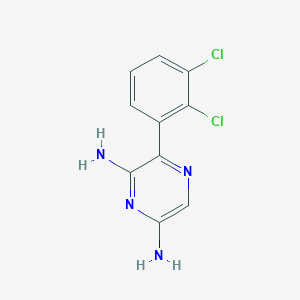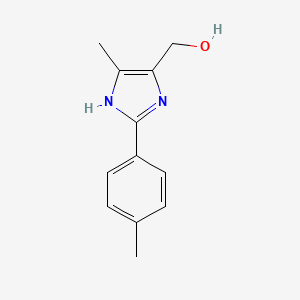
(5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol is an organic compound belonging to the imidazole family It is characterized by the presence of a methyl group at the 5th position and a 4-methylphenyl group at the 2nd position of the imidazole ring, with a methanol group attached to the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The methyl and 4-methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts.
Attachment of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives using reducing agents like sodium borohydride.
Substitution: The methyl and 4-methylphenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Chemistry:
Catalysis: this compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural similarity to biologically active imidazole derivatives, this compound may have potential therapeutic applications.
Industry:
Material Science: This compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In catalysis, it may form a complex with a metal ion, facilitating the reaction by stabilizing transition states.
Comparison with Similar Compounds
[2-Phenyl-1H-imidazol-4-yl]methanol: Similar structure but lacks the methyl groups.
[5-Methyl-2-phenyl-1H-imidazol-4-yl]methanol: Similar structure but lacks the 4-methylphenyl group.
Uniqueness:
Substituent Effects: The presence of both methyl and 4-methylphenyl groups in (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol may enhance its chemical reactivity and biological activity compared to similar compounds.
Versatility: The combination of these substituents provides unique properties that can be exploited in various applications, making it a versatile compound in research and industry.
Properties
CAS No. |
62229-99-6 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-8-3-5-10(6-4-8)12-13-9(2)11(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChI Key |
WWXRDEDHUNFFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B8761690.png)

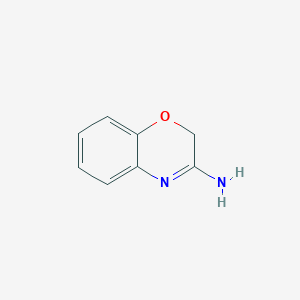
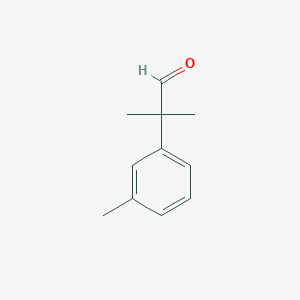
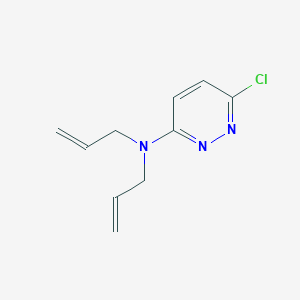
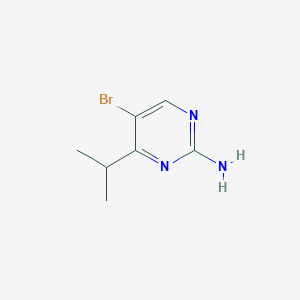
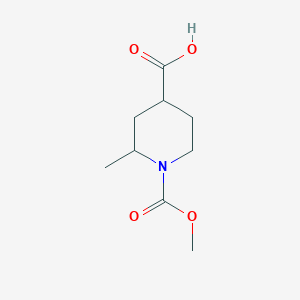
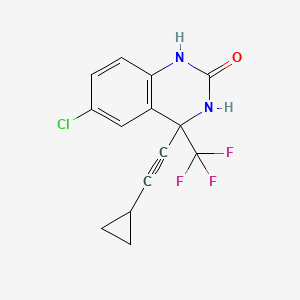
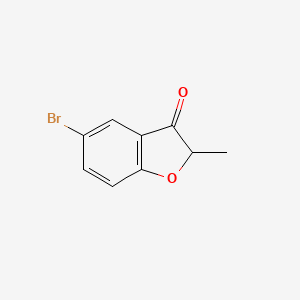
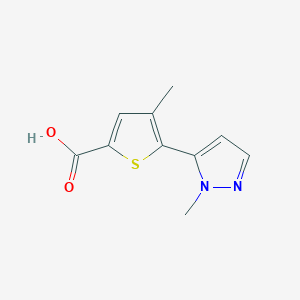
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
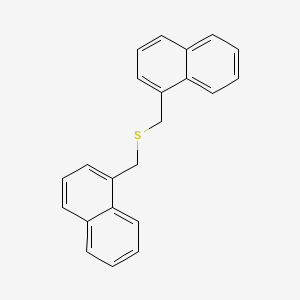
![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)
